molecular formula C15H19N3O2 B1518785 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1118787-47-5

1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Número de catálogo: B1518785
Número CAS: 1118787-47-5
Peso molecular: 273.33 g/mol
Clave InChI: ICILRPWQMYTXTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems. The compound possesses the molecular formula C₁₅H₁₉N₃O₂ with a molecular weight of 273.33 grams per mole. The systematic name indicates a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring at positions 3 and 4, creating the characteristic pyrazolo[3,4-b]pyridine core framework.

The tautomeric considerations for pyrazolo[3,4-b]pyridine systems represent a critical aspect of structural characterization. Research has demonstrated that pyrazolo[3,4-b]pyridines can exist in two possible tautomeric forms: the 1H-isomer and the 2H-isomer. Computational studies using AM1 calculations have revealed that the 1H-tautomer exhibits significantly greater stability compared to the 2H-tautomer, with a difference of 37.03 kilojoules per mole, equivalent to approximately 9 kilocalories per mole. This substantial energy difference explains the predominant observation of 1H-pyrazolo[3,4-b]pyridine structures in chemical databases and experimental studies.

The aromatic circulation patterns contribute significantly to tautomeric stability preferences. The N1-substituted isomers demonstrate aromatic circulation in both rings due to the double bond configuration at the ring fusion, while N2-substituted structures only permit peripheral circulation due to the positioning of double bonds within the pyrazole ring. This difference in aromatic circulation patterns has profound implications for the relative stability of isomeric forms and influences the chemical reactivity and physical properties of these compounds.

Substitution pattern analysis reveals important trends in pyrazolo[3,4-b]pyridine derivatives. At the C3 position, hydrogen and methyl substituents account for more than three-quarters of structural diversity, with hydrogen representing 30.83% and methyl representing 46.77% of documented structures. The presence of the methyl group at the C3 position in the target compound aligns with this prevalent substitution pattern, reflecting common synthetic methodologies employed for heterocycle construction.

X-ray Crystallographic Analysis of Pyrazolo[3,4-b]pyridine Core Structure

Crystallographic investigations of pyrazolo[3,4-b]pyridine derivatives have provided detailed insights into the three-dimensional molecular architecture and intermolecular interactions within crystal lattices. X-ray crystallographic studies of related pyrazolo[3,4-b]pyridine compounds have revealed distinct crystal system preferences and space group arrangements. Two representative pyrazolo[3,4-b]pyridine derivatives have been shown to crystallize in monoclinic and triclinic systems with space groups P2₁/n and P1̄, respectively.

The molecular geometry obtained from crystallographic analysis demonstrates excellent agreement with theoretical calculations performed at the Density Functional Theory B3LYP level. These comparative studies validate both experimental crystallographic data and computational modeling approaches, establishing confidence in structural determinations for pyrazolo[3,4-b]pyridine systems. The bond lengths, bond angles, and dihedral angles derived from X-ray crystallography provide essential parameters for understanding molecular conformation and electronic properties.

Intermolecular interaction analysis through Hirshfeld surface studies has revealed significant structural features governing crystal packing arrangements. Hydrogen bonding interactions and hydrophobic contacts play crucial roles in determining crystal stability and solubility characteristics. The presence of the carboxylic acid functional group at the C4 position in the target compound introduces additional hydrogen bonding capabilities that likely influence crystal packing patterns and molecular assembly in the solid state.

Crystal structure analysis of pyrazolo[3,4-b]pyridine nucleosides has demonstrated the feasibility of obtaining high-quality single crystals suitable for X-ray diffraction studies. The successful structural elucidation of 4-amino-1-(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one through single-crystal X-ray crystallography establishes precedent for detailed structural characterization of pyrazolo[3,4-b]pyridine derivatives. These crystallographic studies provide essential geometric parameters including bond distances, bond angles, and torsion angles that define the three-dimensional molecular architecture.

Spectroscopic Characterization Techniques (¹H/¹³C NMR, FT-IR, HRMS)

Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural characterization and purity assessment of pyrazolo[3,4-b]pyridine derivatives. Proton Nuclear Magnetic Resonance spectra of related compounds demonstrate characteristic chemical shift patterns that facilitate structural identification and substitution pattern determination. The tert-butyl group typically appears as a singlet around 1.30-1.32 parts per million, representing nine equivalent protons. The cyclopropyl substituent exhibits distinctive multipicity patterns reflecting the unique chemical environment of cyclopropyl protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift analysis of carbon environments. Representative pyrazolo[3,4-b]pyridine derivatives display characteristic carbon signals that enable identification of aromatic carbons, aliphatic carbons, and carbonyl carbons. The carboxylic acid carbon typically resonates between 166-169 parts per million, while aromatic carbons of the pyrazolo[3,4-b]pyridine core appear in the 120-155 parts per million region.

The Nuclear Magnetic Resonance characterization data for related pyrazolo[3,4-b]pyridine-4-carboxamide derivatives demonstrates the utility of multinuclear Nuclear Magnetic Resonance techniques for complete structural elucidation. Chemical shift assignments for various substituent groups provide diagnostic information for confirming molecular structure and assessing compound purity. Integration patterns and coupling constants offer additional structural confirmation through analysis of proton-proton interactions and carbon-proton coupling relationships.

Fourier Transform Infrared spectroscopy contributes essential information regarding functional group identification and molecular vibrations. Crystallographic and spectroscopic studies of pyrazolo[3,4-b]pyridine derivatives have utilized Fourier Transform Infrared spectroscopy alongside Nuclear Magnetic Resonance for comprehensive characterization. The carboxylic acid functional group exhibits characteristic stretching frequencies that facilitate its identification and confirm structural assignments.

High Resolution Mass Spectrometry provides accurate molecular weight determination and molecular formula confirmation for pyrazolo[3,4-b]pyridine compounds. The combination of High Resolution Mass Spectrometry with Nuclear Magnetic Resonance spectroscopy and crystallographic analysis creates a comprehensive characterization protocol that ensures reliable structural identification and purity assessment.

Propiedades

IUPAC Name

1-tert-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-8-12-10(14(19)20)7-11(9-5-6-9)16-13(12)18(17-8)15(2,3)4/h7,9H,5-6H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICILRPWQMYTXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Formation of Pyrazolo[3,4-b]pyridine Ester Intermediate

  • Starting materials: 1-alkylpyrazole-5-amine or 1,3-dialkylpyrazole-5-amine and a 4-alkyl-2,4-diketoester.
  • Reaction conditions: Condensation is performed in the presence of acetic acid, which facilitates cyclization to form the fused heterocyclic ring.
  • Product: The reaction yields a 1H-pyrazolo[3,4-b]pyridine-4-carboxylic ester intermediate.

This step is critical for establishing the pyrazolopyridine core, with substituents such as tert-butyl and cyclopropyl groups introduced via the appropriate alkylated pyrazole amines or diketoester precursors.

Hydrolysis to Carboxylic Acid

  • Reagents: Potassium hydroxide (KOH) in isopropanol.
  • Process: The ester intermediate undergoes hydrolysis under basic conditions to yield the free carboxylic acid.
  • Outcome: The key intermediate 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is obtained in good yield.

This hydrolysis step is essential for converting the ester functionality into the carboxylic acid group characteristic of the target molecule.

Functionalization to Final Compound

  • Amide coupling: For derivatives with tertiary amines, coupling agents such as HATU are employed to introduce amide functionalities.
  • Direct substitution: For the target compound, the tert-butyl, cyclopropyl, and methyl groups are incorporated via the choice of starting amines and diketoesters.

The final compound, 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, is thus synthesized by careful selection of precursors and controlled reaction conditions.

Specific Synthetic Details for this compound

Parameter Description
Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
CAS Number 1118787-47-5
Key Intermediate 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Starting Materials 1-tert-butylpyrazole-5-amine, cyclopropyl-substituted diketoester
Reaction Medium Acetic acid (for condensation), isopropanol with KOH (for hydrolysis)
Functional Group Introduction tert-butyl and cyclopropyl groups introduced via alkylated pyrazole amines and diketoesters
Final Step Hydrolysis of ester intermediate to carboxylic acid

This compound is synthesized through a condensation-hydrolysis sequence with the incorporation of specific alkyl substituents to yield the desired pyrazolopyridine carboxylic acid.

Research Findings and Optimization

  • Yield and Purity: The condensation and hydrolysis steps are optimized to maximize yield and purity, often monitored by spectroscopic techniques such as NMR and mass spectrometry.
  • Spectroscopic Characterization: The structure is confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry, ensuring the correct formation of the fused ring and substituent placement.
  • Reaction Conditions: Mild acidic conditions for condensation and moderate basic conditions for hydrolysis are critical to avoid decomposition or side reactions.
  • Scalability: The method is amenable to scale-up for research and development purposes, given the robustness of the condensation and hydrolysis steps.

Summary Table of Preparation Method

Step Reaction Type Reagents/Conditions Product Notes
1. Condensation Cyclization 1-alkylpyrazole-5-amine, diketoester, acetic acid Pyrazolopyridine ester intermediate Formation of fused ring system
2. Hydrolysis Ester hydrolysis KOH in isopropanol Pyrazolopyridine carboxylic acid Converts ester to acid
3. Functionalization Substituent introduction Alkylated starting materials This compound Incorporation of tert-butyl, cyclopropyl groups

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization

The carboxylic acid group at position 4 enables diverse derivatization reactions, critical for modifying pharmacological properties or creating prodrugs.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

Acid+MeOHH2SO4Methyl ester+H2O\text{Acid}+\text{MeOH}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl ester}+\text{H}_2\text{O}

Conditions : Methanol, H2_2
SO4_4
, reflux .

Amide Formation

Activation to an acid chloride (e.g., using oxalyl chloride or SOCl2_2
) enables coupling with amines:

AcidSOCl2Acid chlorideR NH2Amide\text{Acid}\xrightarrow{\text{SOCl}_2}\text{Acid chloride}\xrightarrow{\text{R NH}_2}\text{Amide}

Example : Reaction with 4-methoxy-[1,4′-bipiperidin]-1′-amine under basic conditions (triethylamine) at 100°C .

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMeOH, H2_2
SO4_4
, refluxMethyl ester63%
Amide CouplingSOCl2_2
, R-NH2_2
, Et3_3
NSubstituted amide46–85%

Decarboxylation

Thermal or basic conditions may induce decarboxylation, removing the carboxylic acid group:

AcidΔ or NaOHPyrazolo 3 4 b pyridine derivative+CO2\text{Acid}\xrightarrow{\Delta \text{ or NaOH}}\text{Pyrazolo 3 4 b pyridine derivative}+\text{CO}_2

Conditions : Heating in DMSO or aqueous NaOH .

Electrophilic Aromatic Substitution

The pyrazolo[3,4-b]pyridine core undergoes substitution at electron-rich positions (C5 or C6), influenced by substituents:

  • Nitration : HNO3_3
    /H2_2
    SO4_4
    introduces nitro groups.

  • Halogenation : Cl2_2
    or Br2_2
    with FeCl3_3
    catalyst adds halogens .

Regioselectivity : The tert-butyl and cyclopropyl groups sterically hinder C6, directing reactions to C5 .

Cyclopropane Ring Modifications

The cyclopropyl group may undergo ring-opening under strong acidic/basic conditions or transition-metal catalysis:

CyclopropylHCl MeOHChlorinated derivative\text{Cyclopropyl}\xrightarrow{\text{HCl MeOH}}\text{Chlorinated derivative}

Conditions : HCl in methanol at 50°C.

Tautomerism and Rearrangements

The 1H-pyrazolo[3,4-b]pyridine system exhibits tautomerism, though the 1H-form is thermodynamically favored (37 kJ/mol more stable than 2H-form) . Acidic conditions may shift tautomer equilibrium, altering reactivity.

Comparative Reactivity with Analogs

Structural analogs exhibit distinct reactivities due to substituent effects:

| Compound | Substituent (R1_1
) | Key Reactivity Differences |
|----------|-----------------------|----------------------------|
| Target | tert-butyl | Enhanced steric hindrance reduces C6 reactivity |
| Analog 1 | Cyclohexyl | Lower solubility in polar solvents |
| Analog 2 | Methyl | Faster ester hydrolysis rates |

Key Research Findings

  • Amide Derivatives : Coupling with bipiperidine amines produced kinase inhibitors with IC50_{50}
    values <10 nM .

  • Decarboxylation Stability : The tert-butyl group stabilizes the core against decarboxylation up to 170°C .

  • Biological Interactions : Amide derivatives show enhanced binding to CFTR protein compared to ester forms .

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have identified 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid as a promising candidate for antiviral drug development. Specifically, it has shown potent antiviral activity against enteroviruses such as EV-D68, EV-A71, and CVB3.

Case Study: Antiviral Activity Against Enteroviruses

A detailed study published in the journal Nature reported that pyrazolopyridine analogs, including this compound, exhibited broad-spectrum antiviral activity against multiple strains of enteroviruses. The primary hit compound demonstrated an effective concentration (EC50) of 16.7 μM against EV-D68 and 8.1 μM against EV-A71 with high selectivity indices (SI) of 10.6 and 21.9 respectively .

CompoundVirusEC50 (μM)CC50 (μM)SI
1-tert-butyl-6-cyclopropyl-3-methylEV-D6816.7 ± 3.8177.7 ± 11.510.6
1-tert-butyl-6-cyclopropyl-3-methylEV-A718.1 ± 0.7177.7 ± 11.521.9
Other derivatives (e.g., compound 7d)CVB3EC50 = 0.2 ± 0.1CC50 = 63.1 ± 8.4SI = 315.5

The study emphasized that these compounds target the viral protein 2C, which is crucial for viral replication and assembly . This highlights the potential of pyrazolopyridine derivatives in developing non-polio enterovirus antivirals.

Medicinal Chemistry

In addition to its antiviral properties, the compound is being explored for its potential in other therapeutic areas:

  • Anticancer Research : Preliminary studies suggest that pyrazolopyridine derivatives may exhibit anticancer properties through modulation of specific signaling pathways involved in tumor growth and metastasis.
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy and specificity against targeted pathogens. Studies have shown that modifications to the alkyl groups on the pyrazolo[3,4-b]pyridine core can significantly impact antiviral potency and selectivity .

Mecanismo De Acción

The mechanism by which 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological system and the specific application.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

The pyrazolo[3,4-b]pyridine scaffold is highly modular. Key analogs include:

Compound Name R₁ (Position 1) R₃ (Position 3) R₆ (Position 6) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound tert-butyl Methyl Cyclopropyl C₁₆H₂₀N₃O₂ 294.16
1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2-Chlorobenzyl Methyl Cyclopropyl C₁₉H₁₇ClN₃O₂ 366.82
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Methylbenzyl Methyl Cyclopropyl, Chloro C₁₉H₁₈ClN₃O₂ 379.82
1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclopentyl Methyl Methyl C₁₃H₁₅N₃O₂ 245.28
1-(Butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Butan-2-yl Methyl Methyl C₁₂H₁₅N₃O₂ 233.27
Key Observations:
  • Electron-Withdrawing Groups : Chloro substituents (e.g., in ) may enhance electrophilicity, affecting binding to biological targets.
  • Conformational Rigidity : Cyclopropyl (target compound) vs. methyl () at R₆ introduces distinct spatial constraints, influencing molecular interactions .

Physicochemical Properties

  • Solubility : The tert-butyl group increases hydrophobicity compared to smaller alkyl or aryl substituents (e.g., cyclopentyl in ).
  • pKa : The carboxylic acid group (pKa ~1–3) is common across analogs. Predicted pKa values for the target compound align with analogs (e.g., 1.12 for cyclopentyl analog ).
  • Thermal Stability : Bulkier substituents (e.g., tert-butyl) may elevate melting points due to enhanced crystalline packing .

Actividad Biológica

1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 1118787-47-5) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19N3O2
  • Molecular Weight : 273.33 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core substituted with tert-butyl and cyclopropyl groups.

Antiviral Activity

Recent studies have demonstrated that pyrazolopyridine derivatives exhibit broad-spectrum antiviral properties. Specifically, compounds similar to this compound have shown significant activity against enteroviruses such as EV-D68 and EV-A71. These compounds target the viral protein 2C, which is crucial for viral replication and assembly.

Table 1: Antiviral Efficacy of Pyrazolopyridine Derivatives

CompoundTarget VirusEC50 (μM)Selectivity Index
Compound AEV-D6816.710.6
Compound BEV-A718.1>500

These findings suggest that the compound could be a promising candidate for the development of antiviral therapies against non-polio enteroviruses .

Anticancer Activity

The pyrazolo[3,4-b]pyridine scaffold has also been explored for its anticancer properties. Studies indicate that compounds with this structure can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For example, certain derivatives have shown IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory effects on cancer cell proliferation .

Table 2: CDK Inhibition by Pyrazolo[3,4-b]pyridine Derivatives

CompoundTarget CDKIC50 (µM)
Compound CCDK20.36
Compound DCDK91.8

In vitro studies have demonstrated that these compounds effectively inhibit cellular proliferation in various human tumor cell lines, including HeLa and HCT116 cells .

The biological activity of this compound is primarily attributed to its ability to modulate key enzymatic pathways involved in viral replication and cancer cell growth. Mechanistic studies reveal that:

  • Inhibition of Viral Proteins : The compound binds to viral proteins essential for replication.
  • CDK Inhibition : By inhibiting CDKs, the compound disrupts the normal cell cycle progression in cancer cells.

Case Studies

One notable study involved the synthesis and evaluation of various pyrazolopyridine derivatives for their antiviral properties against enteroviruses. The lead compound exhibited potent antiviral activity with a favorable safety profile in cellular assays . Another study focused on the anticancer potential of pyrazolo[3,4-b]pyridines, demonstrating significant tumor growth inhibition in xenograft models .

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Respiratory protection (N95 masks), nitrile gloves, and chemical goggles are mandatory due to potential irritancy from tert-butyl or cyclopropyl groups .
  • Storage conditions : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carboxylic acid group .
  • Emergency measures : Immediate eye washing and medical consultation upon exposure; avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous decomposition .

What mechanistic insights exist for cyclopropane ring introduction during synthesis?

Advanced Research Question
Cyclopropane integration typically occurs via:

  • Ring-closing metathesis (RCM) : Using Grubbs catalysts to form strained cyclopropane intermediates, though steric hindrance from the tert-butyl group may require elevated temperatures (>80°C) .
  • Copper-mediated cross-coupling : Cyclopropylboronic acids react with halogenated pyrazolo[3,4-b]pyridine precursors in the presence of Cu(I) catalysts, achieving >70% yield in optimized cases .
  • Kinetic vs. thermodynamic control : Competitive pathways may lead to byproducts (e.g., opened cyclopropane derivatives), necessitating reaction monitoring via TLC or HPLC .

How do structural modifications (e.g., substituent changes) impact biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • tert-butyl group : Enhances metabolic stability by sterically shielding the pyrazolo[3,4-b]pyridine core from cytochrome P450 oxidation .
  • Cyclopropyl substitution : Improves membrane permeability in cell-based assays (e.g., logP reduction by ~0.5 compared to ethyl or methyl analogs) .
  • Carboxylic acid position : Derivatives with para-substituted carboxylic acids (relative to the pyridine nitrogen) show 3–5× higher kinase inhibition (IC₅₀) due to optimized hydrogen bonding with ATP-binding pockets .

How can researchers resolve contradictions in reported synthesis yields?

Advanced Research Question
Yield discrepancies often arise from:

  • Reaction scale effects : Small-scale reactions (<1 mmol) report higher yields (e.g., 85–90%) due to better mixing, while larger scales (>10 mmol) drop to 60–70% due to heat transfer inefficiencies .
  • Protecting group strategy : Boc-protected intermediates (e.g., tert-butyl esters) may hydrolyze prematurely under acidic conditions, reducing final yields by 15–20% .
  • Catalyst variability : Batch-dependent Pd catalyst activity (e.g., Pd(OAc)₂ vs. PdCl₂) can alter yields by 10–15%; pre-catalyst screening via TON/TOF analysis is advised .

What computational methods support the design of derivatives with improved pharmacokinetics?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., mTOR kinase), prioritizing derivatives with ΔG < –9 kcal/mol .
  • ADMET prediction : SwissADME or QikProp to optimize logP (target: 2–3), polar surface area (<90 Ų), and rotatable bonds (<5) for enhanced oral bioavailability .
  • DFT calculations : B3LYP/6-31G* level analysis identifies electron-deficient regions (e.g., pyridine N) for electrophilic modifications to boost reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.